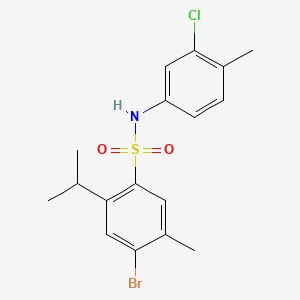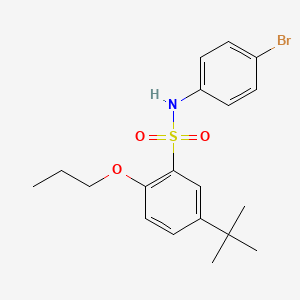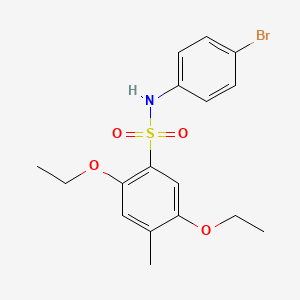
N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth, which may explain its anti-inflammatory and antimicrobial activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to modulate the expression of genes involved in cancer cell growth and survival, inflammation, and immune response. This compound has also been shown to inhibit the activity of certain enzymes and proteins involved in these processes. Additionally, this compound has been found to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular and molecular processes. Additionally, this compound has been shown to have low toxicity in animal models, which may make it a safer alternative to other compounds with similar activities. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and microbial infections. Another area of interest is the elucidation of the exact mechanism of action of this compound, which may provide insights into the development of novel therapeutic agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.
合成法
The synthesis of N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 2,5-diethoxy-4-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Additionally, this compound has exhibited antibacterial and antifungal activities against various pathogens.
特性
IUPAC Name |
N-(4-bromophenyl)-2,5-diethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-4-22-15-11-17(16(23-5-2)10-12(15)3)24(20,21)19-14-8-6-13(18)7-9-14/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONYJZTITYSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

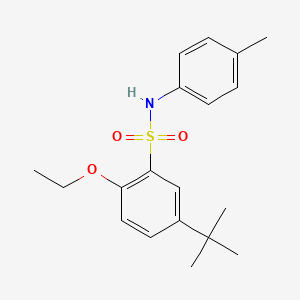




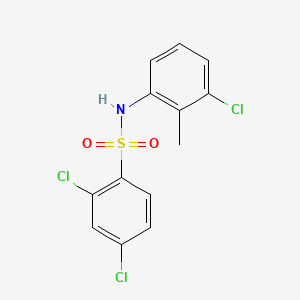


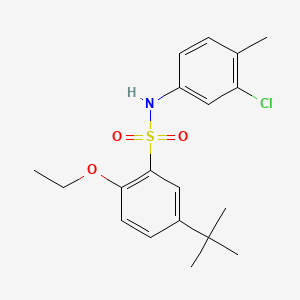
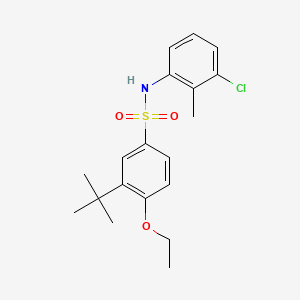
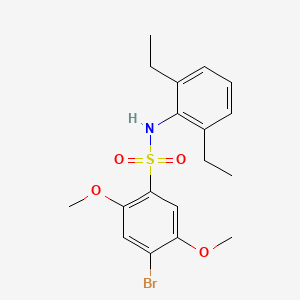
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
